molecular formula C13H16N2O2 B14891624 n-(3-(3-Cyanopropoxy)phenyl)propionamide

n-(3-(3-Cyanopropoxy)phenyl)propionamide

Cat. No.: B14891624
M. Wt: 232.28 g/mol
InChI Key: GXRPUDWHFZJMKA-UHFFFAOYSA-N
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Description

N-(3-(3-Cyanopropoxy)phenyl)propionamide is a synthetic organic compound featuring a propionamide backbone linked to a phenyl ring substituted with a 3-cyanopropoxy group.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[3-(3-cyanopropoxy)phenyl]propanamide

InChI

InChI=1S/C13H16N2O2/c1-2-13(16)15-11-6-5-7-12(10-11)17-9-4-3-8-14/h5-7,10H,2-4,9H2,1H3,(H,15,16)

InChI Key

GXRPUDWHFZJMKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3-Cyanopropoxy)phenyl)propionamide typically involves the reaction of 3-(3-cyanopropoxy)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-(3-(3-Cyanopropoxy)phenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(3-(3-Cyanopropoxy)phenyl)propionamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(3-(3-Cyanopropoxy)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(3-(3-Cyanopropoxy)phenyl)propionamide with key analogs from the literature:

Compound Name (Example ID) Substituents on Phenyl Ring Molecular Formula Melting Point (°C) Key Functional Groups Biological Role (if known)
This compound 3-Cyanopropoxy C₁₃H₁₆N₂O₃ (hypothetical) Data not available Cyano, ether, propionamide Unknown
N-[3-(4-Chlorophenyl)-propyl]-2-(3-fluoro-4-(methylsulfonylamino)phenyl)propionamide 4-Chlorophenyl, 3-fluoro-4-(methylsulfonylamino) C₂₀H₂₂ClFN₂O₃S 141–143 Chloro, sulfonamide, fluoro TRPV1 antagonist
N-Benzhydryl-2-[3-fluoro-4-(methylsulfonylamino)phenyl]propionamide Benzhydryl, 3-fluoro-4-(methylsulfonylamino) C₂₃H₂₃FN₂O₃S 160–161 Sulfonamide, fluoro TRPV1 antagonist
3-Chloro-N-(3-hydroxyphenyl)propanamide 3-Hydroxy C₉H₁₀ClNO₂ Data not available Chloro, hydroxy Unknown (structural analog)
(E/Z)-N-(4-(1,3-bis(N-(phenylsulfonyl)phenylsulfonamido)prop-1-en-2-yl)phenyl)propionamide Complex sulfonamide substituents C₃₃H₃₂N₄O₈S₂ Data not available Sulfonamide, propionamide Synthetic intermediate
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The cyanopropoxy group in the target compound is strongly electron-withdrawing, which may enhance stability against metabolic degradation compared to electron-donating groups (e.g., hydroxy in ). This contrasts with sulfonamide and chloro substituents in TRPV1 antagonists, which balance polarity and lipophilicity for receptor binding . Melting Points: Analogs with sulfonamide and fluoro groups (e.g., compounds 44–47 in ) exhibit melting points between 141–183°C, suggesting moderate crystallinity. The cyanopropoxy group’s impact on melting point remains speculative but could reduce crystallinity due to increased flexibility.
  • Synthetic Yields: TRPV1 antagonists (e.g., compound 43 in ) are synthesized in 70–79% yields, comparable to intermediates like (E/Z)-2f (56% yield in ). The cyanopropoxy group’s synthesis may require specialized conditions due to the reactivity of the cyano group.

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